molecular formula C15H22Cl2N6 B13774468 1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride CAS No. 67026-84-0

1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride

Cat. No.: B13774468
CAS No.: 67026-84-0
M. Wt: 357.3 g/mol
InChI Key: ALGSCLXQQRMRFJ-UHFFFAOYSA-N
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Description

1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidylguanidine core substituted with tert-pentyl and pyridyl groups. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-pyridylamine with tert-pentyl isocyanate to form an intermediate, which is then reacted with a pyrimidine derivative under specific conditions to yield the desired product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Purification steps such as crystallization, filtration, and recrystallization are crucial to obtain the compound in its pure dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Pentyl-3-(3-pyridyl)-2-thiourea
  • 2-Hydroxy-1-tert-pentyl-3-(3-pyridyl)guanidine
  • 2-Cyano-1-(tert-pentyl)-3-(2,4,6-trimethyl-3-pyridyl)guanidine

Uniqueness

1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride is unique due to its specific substitution pattern and the presence of both pyridyl and pyrimidyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

67026-84-0

Molecular Formula

C15H22Cl2N6

Molecular Weight

357.3 g/mol

IUPAC Name

2-methylbutan-2-yl-[(pyridin-1-ium-3-ylamino)-(pyrimidin-2-ylamino)methylidene]azanium;dichloride

InChI

InChI=1S/C15H20N6.2ClH/c1-4-15(2,3)21-14(19-12-7-5-8-16-11-12)20-13-17-9-6-10-18-13;;/h5-11H,4H2,1-3H3,(H2,17,18,19,20,21);2*1H

InChI Key

ALGSCLXQQRMRFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)[NH+]=C(NC1=C[NH+]=CC=C1)NC2=NC=CC=N2.[Cl-].[Cl-]

Origin of Product

United States

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